molecular formula C7H14Cl2N4O B2998648 [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1989671-50-2

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No.: B2998648
CAS No.: 1989671-50-2
M. Wt: 241.12
InChI Key: OMGIPQSFSBFGRQ-UHFFFAOYSA-N
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Description

[5-(Oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS: 1989671-71-7, SY216852) is a triazole-based compound featuring a methanamine backbone linked to a 1,2,4-triazole ring substituted with an oxolane (tetrahydrofuran-3-yl) group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₈H₁₄Cl₂N₄O, with a molecular weight of 253.13 g/mol (calculated).

Properties

IUPAC Name

[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGIPQSFSBFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the oxolane and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using a base like sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form or reduce any oxidized derivatives back to the original compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the oxolane or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with certain enzymes, making it a useful tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used as a precursor for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications to the triazole ring, substituents, or amine chain. Key examples include:

2-(5-Methyl-4H-1,2,4-Triazol-3-yl)ethylamine Dihydrochloride (CAS: Not specified)
  • Structure : Features a methyl group at the triazole 5-position and an ethylamine chain.
  • Molecular Formula : C₆H₁₂Cl₂N₄
  • Molecular Weight : 281.21 g/mol
  • Key Differences : The ethylamine chain and methyl substitution increase hydrophobicity compared to the oxolane-containing target compound. Reduced solubility may limit bioavailability .
N-Methyl-1-(5-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)methanamine Dihydrochloride (CAS: 1426290-88-1)
  • Structure : Incorporates a phenyl group at the triazole 4-position and a methylated methanamine.
  • Molecular Formula : C₁₁H₁₅Cl₂N₄
  • Molecular Weight : 238.72 g/mol
  • The absence of oxygen-containing substituents reduces polarity .
[5-(Methanesulfonylmethyl)-4H-1,2,4-Triazol-3-yl]methanamine Hydrochloride (CAS: Not specified)
  • Structure : Substituted with a methanesulfonylmethyl group.
  • Molecular Formula : C₅H₁₀ClN₃O₂S
  • Molecular Weight : ~219.67 g/mol (estimated)
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-Oxadiazol-3-yl}ethyl)methylamine Hydrochloride (CAS: 1332531-32-4)
  • Structure: Oxadiazole core with a 4-methoxyphenoxy substituent.
  • Molecular Formula : C₁₃H₁₈ClN₃O₃
  • Molecular Weight : 299.76 g/mol
  • Key Differences : The oxadiazole ring and aromatic substituent confer distinct electronic properties. The larger size and methoxy group may improve target affinity but complicate synthesis .

Physicochemical Properties and Pharmacological Implications

Property Target Compound Methyl-Ethylamine Analog Phenyl-Methyl Analog Methanesulfonylmethyl Analog
Core Structure 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole
Key Substituent Oxolane-3-yl Methyl + Ethylamine Phenyl + Methylamine Methanesulfonylmethyl
Molecular Weight (g/mol) 253.13 281.21 238.72 ~219.67
Polar Groups Oxygen (oxolane) None None Sulfonyl
Solubility (Predicted) High (polar O) Moderate Low Moderate (sulfonyl)
Synthetic Complexity Moderate Low Moderate High
  • Oxolane Advantage: The oxygen atom in the oxolane ring enhances solubility via hydrogen bonding, a critical factor for oral bioavailability. This contrasts with methyl or phenyl analogs, which rely on non-polar interactions .
  • Sulfonyl vs. Oxolane : Sulfonyl groups improve metabolic resistance but may reduce cell permeability due to increased polarity. Oxolane balances polarity and lipophilicity .

Biological Activity

[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a compound belonging to the triazole class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H15ClN4OC_8H_{15}ClN_4O with a molecular weight of 218.69 g/mol. The compound appears as a white powder and is soluble in water. Its structural representation includes a triazole ring fused with an oxolane moiety, contributing to its biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Notably, compounds similar to [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine have shown efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL

These findings suggest that the compound may possess similar antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. In vitro studies have demonstrated that compounds with triazole structures can inhibit the proliferation of cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung carcinoma):

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results indicate that this compound may also exhibit anticancer properties through similar mechanisms.

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in the synthesis of nucleic acids and proteins.
  • Disruption of Membrane Integrity : These compounds can integrate into microbial membranes, leading to increased permeability and cell death.
  • Interaction with Cellular Targets : In silico studies have shown that triazoles can bind to specific proteins involved in critical signaling pathways in cancer cells.

Case Studies

A notable case study published in the Asian Journal of Organic & Medicinal Chemistry explored the synthesis and biological evaluation of triazole derivatives. The study highlighted the promising antibacterial and anticancer activities associated with these compounds, suggesting that this compound could be a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of oxolane-3-carboxylic acid derivatives with 1,2,4-triazole precursors. Key steps include:

  • Cyclization : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form the triazole-oxolane core .
  • Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group.
  • Salt formation : Reaction with HCl in ethanol/water mixtures to yield the dihydrochloride salt .
    • Purity optimization : Purify via recrystallization (ethanol/ethyl acetate) and validate using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • X-ray diffraction : Use SHELXL for small-molecule refinement. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Refinement : Full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms .
    • Complementary techniques :
  • NMR : 1^1H and 13^13C spectra to verify proton environments (DMSO-d6, 400 MHz).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 241.0923) .

Advanced Research Questions

Q. How do structural modifications (e.g., oxolane ring substitution) affect bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Replace oxolane with tetrahydrofuran or cyclopentane derivatives to assess ring size/rigidity impacts .
  • Biological assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays (IC50_{50} determination) .
    • Data contradiction example :
  • Oxolane analogs may show higher affinity than tetrahydrofuran derivatives due to improved steric complementarity, but poor solubility in aqueous buffers may limit in vivo efficacy .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with:

  • Protein preparation : Optimize protonation states (pH 7.4) and remove crystallographic water molecules .
  • Scoring : Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp113 in kinase targets) .
    • Limitations : Docking may fail to predict entropic effects of the oxolane ring’s conformational flexibility, necessitating MD simulations .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Case study : If in vitro assays show nanomolar potency but in vivo models lack efficacy:

  • Pharmacokinetics : Measure plasma stability (e.g., t1/2_{1/2} in mouse serum) and blood-brain barrier penetration (logP vs. PSA analysis) .
  • Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation of the methanamine group) .

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